

Using D2EHPA for rare earth element solvent extraction

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Ethylhexyl dihydrogen phosphate*

Cat. No.: B093698

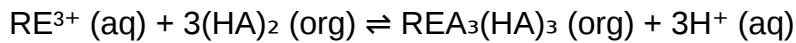
[Get Quote](#)

An Application Guide to the Solvent Extraction of Rare Earth Elements Using Di-(2-Ethylhexyl) Phosphoric Acid (D2EHPA)

Introduction

The rare earth elements (REEs), a group of 17 chemically similar metallic elements, are indispensable in modern technology, from consumer electronics to advanced military applications and green energy systems. Due to their similar chemical and physical properties, separating individual REEs from ore leachates or recycled materials presents a significant challenge. Solvent extraction has emerged as the most effective and commercially viable technology for this purpose, capable of handling large volumes of dilute solutions and achieving high-purity separations.[\[1\]](#)[\[2\]](#)

Among the array of commercial extractants, di-(2-ethylhexyl) phosphoric acid, commonly known as D2EHPA, is one of the most widely utilized and studied organophosphorus compounds for REE separation.[\[3\]](#)[\[4\]](#) Its effectiveness stems from its high extraction efficiency, selectivity, and stability under acidic conditions. This guide provides a comprehensive overview of the fundamental principles, practical considerations, and detailed protocols for employing D2EHPA in the solvent extraction of rare earth elements, intended for researchers and scientists in hydrometallurgy, inorganic chemistry, and materials science.

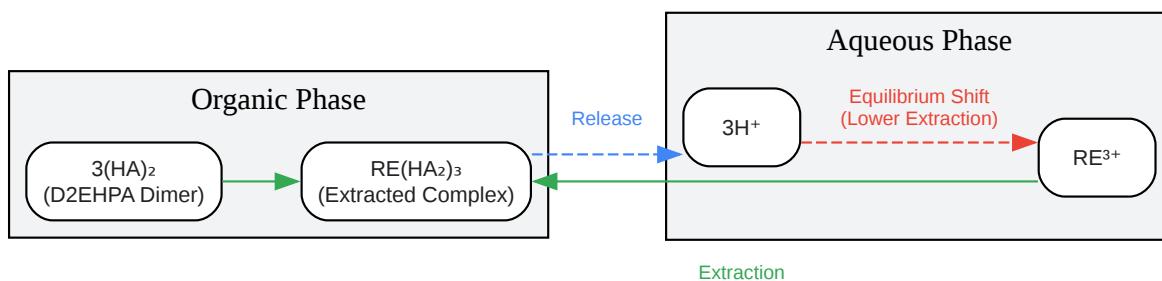

Fundamental Principles of D2EHPA-REE Extraction

The Chemistry of D2EHPA

D2EHPA is an acidic extractant that functions via a cation exchange mechanism.^[5] In non-polar organic diluents like kerosene, D2EHPA molecules exist predominantly as hydrogen-bonded dimers, which is the active species in the extraction process. This dimerization is a crucial aspect of its chemical behavior.

Mechanism of REE Extraction

The extraction of a trivalent rare earth ion (RE^{3+}) from an aqueous phase into an organic phase containing D2EHPA can be described by the following general equilibrium reaction:



Where:

- RE^{3+} (aq) is the rare earth ion in the aqueous phase.
- $(\text{HA})_2$ (org) represents the D2EHPA dimer in the organic phase.
- $\text{REA}_3(\text{HA})_3$ (org) is the extracted REE-D2EHPA complex in the organic phase.
- H^+ (aq) are the hydrogen ions released into the aqueous phase.

This equation highlights the most critical aspect of D2EHPA extraction: it is a pH-dependent process. As the extraction proceeds, hydrogen ions are released, lowering the pH of the aqueous phase. According to Le Chatelier's principle, an increase in acidity (lower pH) in the aqueous phase will shift the equilibrium to the left, reducing the extraction efficiency.^[6]

Therefore, precise pH control is paramount for successful and selective separation.

[Click to download full resolution via product page](#)

Caption: Cation exchange mechanism for REE extraction by D2EHPA.

Selectivity and Separation Factors

The ability of D2EHPA to separate different REEs arises from the slight differences in the stability of the formed organometallic complexes. Due to the phenomenon known as "lanthanide contraction"—the steady decrease in ionic radii with increasing atomic number across the lanthanide series—heavier rare earth elements (HREEs) have smaller ionic radii and higher charge densities. This allows them to form more stable complexes with D2EHPA than the lighter rare earth elements (LREEs).

Consequently, the general order of extractability with D2EHPA is: HREEs > MREEs (Middle REEs) > LREEs

For example, dysprosium (Dy) and gadolinium (Gd) show significantly higher distribution ratios and extraction efficiencies compared to neodymium (Nd) and lanthanum (La) under the same conditions.^[7] The extraction order for some light rare earths has been observed as Ce(IV) > Nd(III) > La(III).^{[6][8]} This differential extractability allows for the selective separation of REE subgroups through careful control of process parameters, primarily pH.^[1]

Practical Considerations and System Optimization

The Organic Phase Composition

- Extractant (D2EHPA): The concentration of D2EHPA is a key variable. Increasing the extractant concentration generally leads to higher extraction efficiency.^{[1][6]} However, very high concentrations can increase viscosity and may lead to the formation of a third phase. Concentrations typically range from 0.2 M to 1.8 M (approx. 6% to 55% v/v).^{[1][7]}
- Diluent: D2EHPA is a viscous liquid and must be dissolved in a non-polar organic diluent to improve its physical properties (viscosity, density) and facilitate phase separation. Aliphatic hydrocarbons like kerosene are the most common and effective industrial diluents.^{[1][6][8]} Aromatic diluents are generally less suitable.
- Modifier: Under conditions of high REE loading, a gelatinous third phase can form, which is detrimental to the process, causing phase separation issues and loss of extractant.^[3] This

can be mitigated by adding a modifier to the organic phase. Tributyl phosphate (TBP) is a common modifier that improves the solubility of the REE-D2EHPA complex in the organic diluent, preventing third-phase formation.[\[3\]](#)

Saponification (pH Control)

To counteract the pH drop during extraction, the organic phase is often pre-treated with a base, typically sodium hydroxide (NaOH), in a process called saponification or neutralization.[\[9\]](#)[\[10\]](#) This replaces the acidic proton of the D2EHPA dimer with a sodium ion:

During extraction, the REE^{3+} ion then exchanges with the Na^+ ion instead of a H^+ ion, thereby maintaining a more stable pH in the aqueous phase and significantly enhancing extraction efficiency.[\[10\]](#) The degree of saponification must be carefully controlled; excessive saponification can lead to the formation of stable emulsions.[\[11\]](#)

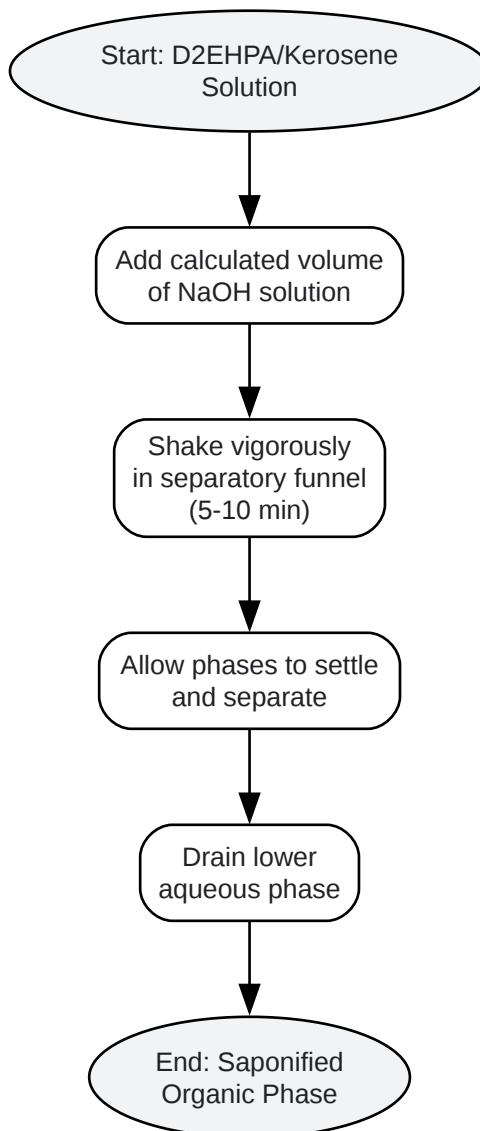
The Aqueous Phase and Operating Parameters

- pH: As established, pH is the most critical parameter for selectivity. HREEs can be extracted at a lower pH (more acidic conditions, e.g., $\text{pH} < 1.0$), while LREEs require a higher pH (e.g., $\text{pH } 1.5\text{--}3.0$) for efficient extraction.[\[1\]](#)[\[12\]](#)[\[13\]](#) By staging the extraction process and adjusting the pH at each stage, group separations (HREEs from LREEs) can be achieved.
- Temperature: The effect of temperature is generally less significant than other parameters, though it can influence extraction kinetics and equilibrium.[\[14\]](#) Stripping efficiency, however, often improves with increased temperature, flattening off around 50°C .[\[14\]](#)
- Organic-to-Aqueous (O/A) Phase Ratio: The O/A ratio affects the loading capacity and extraction efficiency. A higher O/A ratio can increase the extraction percentage but results in a more dilute loaded organic phase.[\[1\]](#) The optimal ratio depends on the feed concentration and process design.
- Contact Time: Solvent extraction is a relatively fast process. Equilibrium is often reached within 10-15 minutes of vigorous mixing.[\[8\]](#)[\[15\]](#)

Detailed Experimental Protocols

These protocols provide a general framework for laboratory-scale batch experiments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 3.1: Preparation of the Organic Phase


- Objective: To prepare a solution of D2EHPA in a suitable organic diluent.
- Materials:
 - Di-(2-ethylhexyl) phosphoric acid (D2EHPA, ≥95%)
 - Kerosene (or other aliphatic diluent like n-dodecane)
 - Graduated cylinders, volumetric flasks, beaker
- Procedure:
 1. Determine the desired molarity and total volume (e.g., 1.0 M D2EHPA in 250 mL).
 2. Calculate the required volume of D2EHPA. (Note: The molecular weight of D2EHPA is 322.43 g/mol, and its density is approx. 0.97 g/mL).
 3. In a fume hood, carefully measure the calculated volume of D2EHPA using a graduated cylinder and transfer it to a volumetric flask.
 4. Add the kerosene diluent to the flask until it is about three-quarters full.
 5. Stopper the flask and mix thoroughly by inversion until the solution is homogeneous.
 6. Carefully add more diluent to bring the final volume to the calibration mark.
 7. Mix again to ensure homogeneity. Label the solution clearly.

Protocol 3.2: Saponification of the D2EHPA Solution

- Objective: To pre-neutralize the organic phase to control pH during extraction.
- Materials:

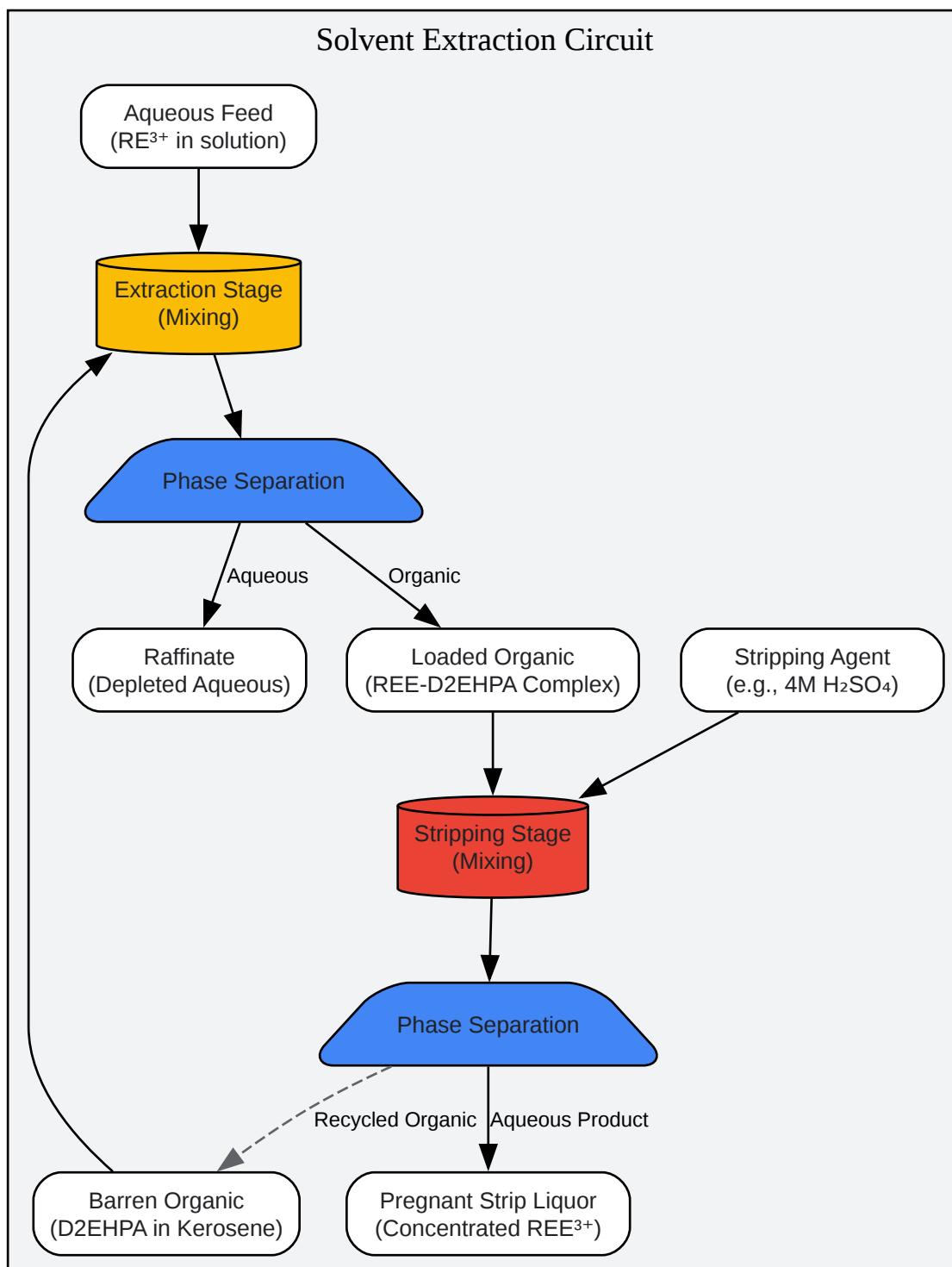
- Prepared D2EHPA organic phase
- Sodium hydroxide (NaOH) solution (e.g., 1.0 M)
- Separatory funnel, beaker, pH meter

- Procedure:
 1. Place a known volume of the D2EHPA organic phase into a separatory funnel.
 2. Slowly add a calculated volume of NaOH solution. The amount of NaOH depends on the desired degree of saponification (e.g., for 40% saponification of 100 mL of 1.0 M D2EHPA, you would add 40 mL of 1.0 M NaOH).
 3. Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting the pressure.
 4. Allow the phases to separate completely.
 5. Drain the lower aqueous phase. The remaining organic phase is now saponified and ready for extraction.

[Click to download full resolution via product page](#)

Caption: Workflow for the saponification of a D2EHPA solution.

Protocol 3.3: Batch Solvent Extraction of REEs


- Objective: To contact the aqueous REE feed with the organic phase to extract the REEs.
- Materials:
 - Aqueous feed solution containing known concentrations of REEs, adjusted to the desired starting pH.

- Prepared organic phase (saponified or unsaponified).
- Separatory funnel or sealed flask, mechanical shaker, pH meter.
- ICP-OES or ICP-MS for metal analysis.
- Procedure:
 1. Measure equal volumes of the aqueous feed and organic phase (e.g., 20 mL each for an O/A ratio of 1) and place them into a separatory funnel.[8]
 2. Take a sample of the initial aqueous phase for analysis ("Aqueous Initial").
 3. Stopper the funnel and shake vigorously using a mechanical shaker for 15 minutes to ensure equilibrium is reached.[8]
 4. Allow the mixture to stand until the two phases have fully separated.
 5. Carefully drain the lower aqueous phase into a clean beaker. This is the raffinate.
 6. Take a sample of the raffinate for analysis ("Aqueous Final").
 7. The upper organic phase is the "loaded organic." The concentration of REEs in the organic phase can be determined by mass balance.

Protocol 3.4: Stripping of REEs from Loaded Organic

- Objective: To recover the extracted REEs from the loaded organic phase back into a new aqueous solution.
- Materials:
 - Loaded organic phase from Protocol 3.3.
 - Stripping agent: A strong acid solution (e.g., 2 M - 5 M H₂SO₄ or HCl).[14][16]
 - Separatory funnel, mechanical shaker.
- Procedure:

1. Place the loaded organic phase into a clean separatory funnel.
2. Add a desired volume of the stripping acid solution (O/A ratio can be varied, e.g., 1:1 or higher to concentrate the REEs).
3. Shake vigorously for 15-20 minutes. The high acid concentration reverses the extraction equilibrium, forcing the REEs back into the aqueous phase.
4. Allow the phases to separate.
5. Drain the lower aqueous phase. This is the "pregnant strip liquor" or "strip solution," now enriched with REEs.
6. The organic phase is now "barren" or "stripped" and can be recycled for further extraction cycles.

[Click to download full resolution via product page](#)

Caption: General workflow for a continuous extraction and stripping process.

Data and Troubleshooting

Key Performance Calculations

- Distribution Ratio (D): A measure of the extractant's affinity for the metal ion at equilibrium.
 - $D = [\text{Metal}]_{\text{org}} / [\text{Metal}]_{\text{aq}}$
- Extraction Percentage (%E): The fraction of metal transferred from the aqueous to the organic phase.
 - $\%E = (D / (D + V_{\text{aq}}/V_{\text{org}})) * 100$
- Separation Factor (β): A measure of the ability of the system to separate two different metals, A and B.
 - $\beta_{\text{A/B}} = D_{\text{A}} / D_{\text{B}}$ (where $D_{\text{A}} > D_{\text{B}}$)
 - A high separation factor (>10) is desirable for effective separation.

Quantitative Data Summary

The following table summarizes typical extraction performance under specific conditions reported in the literature.

REE	D2EHPA Conc. (M)	Aqueous Medium	pH	% Extraction	Reference
La(III)	1.0	0.1 M HNO ₃	~1.0	99.4%	[6][8]
Nd(III)	1.0	0.1 M HNO ₃	~1.0	99.7%	[6][8]
Ce(IV)	1.0	0.1 M HNO ₃	~1.0	100%	[6][8]
Dy	0.05	Nitric Acid	2.0	~100%	[7]
Gd	0.05	Nitric Acid	2.0	~100%	[7]
La	0.05	Nitric Acid	2.0	30%	[7]
HREEs	1.8	1 M H ₂ SO ₄	< 1.0	>90%	[1]
LREEs	1.8	1 M H ₂ SO ₄	1.6	>93%	[1]

Troubleshooting Common Issues

- Third-Phase Formation: Occurs at high metal loading.
 - Solution: Add a modifier like TBP (e.g., 5% v/v) to the organic phase, reduce the O/A ratio, or lower the feed concentration.[3]
- Emulsion/Crud Formation: Stable emulsions can form, especially with saponified extractants or if fine solid particles are present in the feed.
 - Solution: Ensure the aqueous feed is well-filtered. Optimize the degree of saponification and mixing energy. Allow for longer settling times.
- Extractant Degradation/Loss: D2EHPA can have some solubility in the aqueous phase, particularly at higher pH (>4), and can undergo hydrolysis in highly acidic media over time. [17][18][19]
 - Solution: Operate within optimal pH ranges. Monitor the raffinate for organic content. While some loss is inevitable, it is typically low in industrial practice.

Conclusion

D2EHPA is a robust and highly effective extractant for the separation of rare earth elements. Its success lies in the exploitation of subtle differences in the chemical properties of the REEs, which can be amplified through the careful manipulation of process variables. Mastery of the system requires a thorough understanding of the underlying cation exchange chemistry and the critical role of pH. By optimizing the composition of the organic and aqueous phases and controlling operational parameters, researchers can develop highly selective and efficient solvent extraction processes for the purification of these critical elements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions | Scientific.Net [scientific.net]
- 7. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. nva.sikt.no [nva.sikt.no]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. redalyc.org [redalyc.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. banglajol.info [banglajol.info]
- 19. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Using D2EHPA for rare earth element solvent extraction]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093698#using-d2ehpa-for-rare-earth-element-solvent-extraction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com